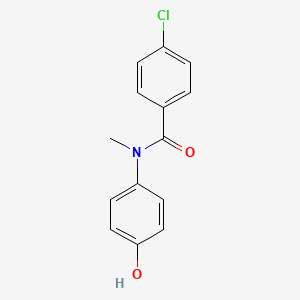

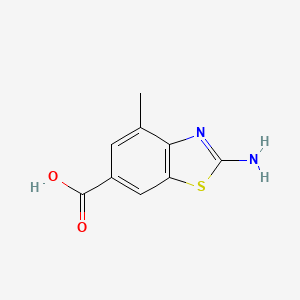

![molecular formula C11H8Cl2N2S B1453753 4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1249768-08-8](/img/structure/B1453753.png)

4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Comprehensive Analysis of 4-Chloro-2-(5-Chlorothiophen-2-yl)-5H,6H,7H-Cyclopenta[d]pyrimidine Applications

Anti-Inflammatory Applications: Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. The presence of chlorine atoms in specific positions on the pyrimidine ring is crucial for enhancing the anti-inflammatory effect. These compounds work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Anticancer Therapeutics: The structural framework of pyrimidine allows for the development of compounds with potential anticancer activities. Research has shown that certain pyrimidine derivatives can bind to proteins like bovine serum albumin, which is a model for drug-protein interactions in cancer therapy .

Synthesis of Fluorescent Dyes: Pyrimidines are used in the synthesis of fluorescent dyes due to their ability to form complex structures with other organic compounds. These dyes have applications in biosensors for protein assays, aiding in the detection and quantification of biomolecules .

Development of Antiviral Agents: The pyrimidine scaffold is a common feature in many antiviral drugs. Modifications to the pyrimidine core, including chlorination, can lead to the development of new compounds with enhanced activity against various viral infections.

Antibacterial and Antifungal Agents: Pyrimidine derivatives exhibit a range of pharmacological effects, including antibacterial and antifungal activities. The structural diversity of these compounds allows for targeted modifications to combat resistant strains of bacteria and fungi.

SAR Analysis for Drug Development: Structure-activity relationship (SAR) analysis is vital for the development of new drugs. Pyrimidines serve as a key structural component in SAR studies, providing insights into the molecular modifications necessary for improved pharmacological effects .

Mécanisme D'action

Target of Action

Similar compounds have been found to target bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus contributing to the survival of cells.

Mode of Action

Molecular docking studies of similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that these compounds may interact with this protein, potentially inhibiting its function and promoting apoptosis, or programmed cell death.

Biochemical Pathways

Related compounds have been observed to influence the expression of several genes, including p53, bax, dr4, and dr5, which were up-regulated, and bcl2, il-8, and cdk4, which were down-regulated . These genes are involved in various cellular processes, including cell cycle regulation and apoptosis.

Pharmacokinetics

The compound’s predicted density is 1345±006 g/cm3, and its predicted boiling point is 5600±500 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have been observed to induce cell cycle arrest at the g1/s phase and apoptotic death of cells . Additionally, the percentage of fragmented DNA was significantly increased in cells treated with these compounds .

Propriétés

IUPAC Name |

4-chloro-2-(5-chlorothiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2S/c12-9-5-4-8(16-9)11-14-7-3-1-2-6(7)10(13)15-11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJLHOKNOAHLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(N=C2Cl)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)

![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)

![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)

![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)